molecular formula C26H30N4O3S B2969729 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 898445-10-8

2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No. B2969729
CAS RN: 898445-10-8
M. Wt: 478.61
InChI Key: PAMAZEOJEZGVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C26H30N4O3S and its molecular weight is 478.61. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activities

Some derivatives of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide have been synthesized and tested for their antiproliferative activities against various human cancer cell lines. A particular compound showed significant activity against nasopharyngeal carcinoma cell lines with specific cytotoxicity, highlighting its potential as a therapeutic agent in cancer treatment (I‐Li Chen et al., 2013).

Crystal Structures

The crystal structures of certain (diaminopyrimidin-2-yl)thioacetamide derivatives have been determined. These structures reveal the inclinations between the pyrimidine ring and the naphthalene ring system, providing insights into their molecular conformations which could be vital for understanding their interactions with biological targets (S. Subasri et al., 2017).

Antifungal Agents

Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as promising antifungal agents with broad-spectrum activity against Candida and Aspergillus species. Modifications to the morpholin-2-one core resulted in compounds with improved plasmatic stability while retaining in vitro antifungal activity, demonstrating potential for development into antifungal therapeutics (D. Bardiot et al., 2015).

Antimicrobial Activity

Novel derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one have shown antimicrobial activity against selected bacterial and fungal strains. These findings suggest the potential of these compounds in developing new antimicrobial agents (J.J. Majithiya & B. Bheshdadia, 2022).

properties

IUPAC Name

2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3S/c31-24(27-22-10-3-7-19-6-1-2-8-20(19)22)18-34-25-21-9-4-11-23(21)30(26(32)28-25)13-5-12-29-14-16-33-17-15-29/h1-3,6-8,10H,4-5,9,11-18H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMAZEOJEZGVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)CCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide

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